An In-depth Technical Guide to 9,9'-Spirobi[fluoren]-2-ylboronic Acid
An In-depth Technical Guide to 9,9'-Spirobi[fluoren]-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9'-Spirobi[fluoren]-2-ylboronic acid is a specialized organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique spirobifluorene core, a rigid and sterically demanding structure, imparts desirable properties such as high thermal stability and morphological stability to the materials in which it is incorporated. This technical guide provides a comprehensive overview of the known properties, applications, and synthetic considerations for this important chemical building block.
The spiro linkage in the 9,9'-spirobifluorene moiety creates a three-dimensional and non-planar geometry. This structural feature is highly effective at disrupting intermolecular π-π stacking, which in turn suppresses the formation of undesirable, low-energy emissive species known as excimers and enhances the solubility of materials derived from it. These characteristics are crucial for achieving high-performance and long-lasting OLED devices.[1]
Chemical and Physical Properties
9,9'-Spirobi[fluoren]-2-ylboronic acid is typically an off-white to white crystalline powder.[2] Below is a summary of its key chemical and physical properties compiled from various sources.
General Properties
| Property | Value | Reference |
| CAS Number | 236389-21-2 | [2][3][4] |
| Molecular Formula | C₂₅H₁₇BO₂ | [3][4][5] |
| Molecular Weight | 360.22 g/mol | [4][5] |
| Appearance | Off-white Powder | [3] |
| Purity | Typically ≥98% | [4] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 588.3 ± 60.0 °C (Predicted) | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| pKa | 8.29 ± 0.20 (Predicted) | [2] |
| Flash Point | 309.6 ± 32.9 °C | [3] |
| Refractive Index | 1.758 | [3] |
Spectroscopic Data
Applications in Organic Electronics
The primary application of 9,9'-Spirobi[fluoren]-2-ylboronic acid is as a key intermediate in the synthesis of advanced materials for organic electronics, most notably for OLEDs. The spirobifluorene core provides rigidity and thermal stability, which are essential for the longevity and performance of these devices. Furthermore, the extended π-conjugation of the fluorene units contributes to efficient charge transport and emissive properties.
This boronic acid derivative is particularly valuable for its versatility in organic synthesis, where it is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the facile introduction of the bulky and stabilizing spirobifluorene moiety into a wide range of larger, more complex organic molecules destined for use as:
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Host Materials: In the emissive layer of OLEDs, host materials form a matrix for the dopant emitters. The high triplet energy and good charge transport characteristics of spirobifluorene-containing hosts are highly desirable.
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Emissive Layer Components: The spirobifluorene unit can be directly incorporated into the structure of the light-emitting molecules themselves.
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Charge-Transporting Layers: The excellent charge carrier mobility of spirobifluorene-based materials makes them suitable for use in hole-transporting layers (HTLs) and electron-transporting layers (ETLs).
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid is not widely published in peer-reviewed literature. However, its synthesis would likely involve the borylation of a halogenated 9,9'-spirobifluorene precursor. A general conceptual workflow for such a synthesis is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Disclaimer: This is a generalized synthetic scheme. Actual reaction conditions, including solvents, temperatures, and stoichiometry, would require optimization.
Key Application: The Suzuki Coupling Reaction
9,9'-Spirobi[fluoren]-2-ylboronic acid is a valuable reagent in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. In a typical reaction, the boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki coupling reaction is a well-established mechanism in organic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this context, R²-B(OH)₂ represents 9,9'-Spirobi[fluoren]-2-ylboronic acid, and R¹-X is an organic halide to which the spirobifluorene moiety is to be attached. The reaction typically proceeds in the presence of a palladium(0) catalyst and a base, which activates the boronic acid.
Safety and Handling
9,9'-Spirobi[fluoren]-2-ylboronic acid is considered a hazardous substance. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2). The following precautionary statements should be observed:
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Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.
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Response:
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If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]
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Disposal: Dispose of contents and container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
9,9'-Spirobi[fluoren]-2-ylboronic acid is a valuable and versatile building block in the synthesis of high-performance materials for organic electronics. Its unique structural features, particularly the rigid and non-planar spirobifluorene core, impart enhanced thermal and morphological stability to the resulting materials, leading to improved device longevity and efficiency. While detailed synthetic and spectroscopic data are not widely available in the public domain, its utility in Suzuki coupling reactions is a key aspect of its application. As with all chemical reagents, proper safety precautions must be taken during its handling and use.
References
- 1. 9,9'-Spirobi[fluoren]-2-ylboronic acid | 236389-21-2 | Benchchem [benchchem.com]
- 2. Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl- Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. {9,9'-SPIROBI[FLUOREN]-7-YL}BORONIC ACID | CAS 236389-21-2 [matrix-fine-chemicals.com]
- 5. 9,9′-Spirobi[fluoren]-2-ylboronic acid | CymitQuimica [cymitquimica.com]
